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Compound of Interest

Compound Name: Bromo-PEG1-C2-azide

Cat. No.: B8106284

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the bioconjugation techniques

involving the bifunctional linker, Bromo-PEG1-C2-azide. This hetero-bifunctional molecule is a

valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting

Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] It possesses two distinct

reactive moieties: an azide group for "click chemistry" and a bromo group for nucleophilic

substitution, enabling the sequential and controlled linkage of different molecular entities.

Overview of Bromo-PEG1-C2-azide
Bromo-PEG1-C2-azide (CAS No. 1144106-65-9) is a short-chain polyethylene glycol (PEG)

linker that offers a balance of hydrophilicity and defined length.[4] Its structure allows for the

conjugation of two different molecules, making it an ideal component for constructing complex

biomolecular architectures.
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Property Value

Molecular Formula C4H8BrN3O

Molecular Weight 194.03 g/mol [1]

CAS Number 1144106-65-9

Appearance Liquid

Solubility Soluble in DMSO, DMF, DCM, THF, acetonitrile

Storage Store at -20°C for long-term stability.

Bioconjugation Strategies
The dual functionality of Bromo-PEG1-C2-azide allows for two primary, orthogonal

bioconjugation strategies:

Azide-Alkyne Click Chemistry: The azide group provides a reactive handle for highly efficient

and specific "click" reactions with alkyne-containing molecules.

Nucleophilic Substitution: The bromo group acts as a good leaving group, enabling reaction

with nucleophiles, most notably thiol groups found in cysteine residues of proteins and

peptides.

The following sections detail the protocols for these key bioconjugation techniques.

Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the conjugation of Bromo-PEG1-C2-azide to a terminal alkyne-

modified biomolecule (e.g., a protein, peptide, or small molecule) using a copper(I) catalyst.

Materials:

Bromo-PEG1-C2-azide
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Alkyne-modified biomolecule

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for

biomolecules)

Degassed, amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

DMSO or DMF (for dissolving reagents)

Purification system (e.g., HPLC, size-exclusion chromatography)

Reaction Workflow:

Prepare Reagents Reaction Setup

Dissolve linker,
biomolecule, catalyst IncubationMix reactants PurificationOvernight at RT CharacterizationHPLC or SEC

Click to download full resolution via product page

Caption: General workflow for CuAAC bioconjugation.

Procedure:

Preparation of Stock Solutions:

Prepare a 10 mM stock solution of Bromo-PEG1-C2-azide in anhydrous DMSO.

Prepare a 1-10 mg/mL solution of the alkyne-modified biomolecule in a degassed, amine-

free buffer.

Prepare a 50 mM stock solution of CuSO4 in water.

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

(Optional) Prepare a 50 mM stock solution of THPTA in water.
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Reaction Setup:

In a microcentrifuge tube, combine the alkyne-modified biomolecule with Bromo-PEG1-
C2-azide. The molar ratio should be optimized, but a starting point of 1:10 (biomolecule to

linker) is recommended.

(Optional) If using THPTA, add it to the CuSO4 solution at a 5:1 molar ratio (ligand to

copper) and pre-mix.

Add the CuSO4 (or CuSO4/THPTA complex) to the reaction mixture to a final

concentration of 1 mM.

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

Incubation:

Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at

4°C. The reaction can be monitored by LC-MS or SDS-PAGE.

Purification:

Purify the conjugate using an appropriate method such as reverse-phase HPLC, size-

exclusion chromatography (SEC), or dialysis to remove excess reagents.

Reaction Mechanism:

Azide Triazole

 + Alkyne 
 [Cu(I)]

Click to download full resolution via product page

Caption: Copper-catalyzed azide-alkyne cycloaddition.

Quantitative Data (Typical Starting Conditions):
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Parameter Value

Biomolecule Concentration 1-5 mg/mL

Linker Molar Excess 5-20 equivalents

CuSO4 Concentration 0.1-1 mM

Sodium Ascorbate Conc. 1-5 mM

THPTA:CuSO4 Ratio 5:1

Reaction Time 1-12 hours

Temperature 4-25 °C

Expected Yield > 80% (highly dependent on substrate)

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
This protocol describes the copper-free conjugation of Bromo-PEG1-C2-azide to a strained

alkyne-modified biomolecule (e.g., containing DBCO or BCN moieties).

Materials:

Bromo-PEG1-C2-azide

Strained alkyne-modified biomolecule (e.g., DBCO-protein)

Amine-free buffer (e.g., PBS, pH 7.4)

DMSO or DMF (for dissolving reagents)

Purification system (e.g., HPLC, SEC)

Reaction Workflow:

Prepare Reagents Reaction Setup

Dissolve linker
and biomolecule IncubationMix reactants Purification1-4 hours at RT CharacterizationHPLC or SEC
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Click to download full resolution via product page

Caption: General workflow for SPAAC bioconjugation.

Procedure:

Preparation of Stock Solutions:

Prepare a 10 mM stock solution of Bromo-PEG1-C2-azide in anhydrous DMSO.

Prepare a 1-10 mg/mL solution of the strained alkyne-modified biomolecule in an amine-

free buffer.

Reaction Setup:

In a microcentrifuge tube, combine the strained alkyne-modified biomolecule with Bromo-
PEG1-C2-azide. A molar excess of 1.5-5 equivalents of the linker is a good starting point.

Incubation:

Incubate the reaction at room temperature for 1-4 hours. For less reactive strained alkynes

or sensitive biomolecules, the incubation can be extended overnight at 4°C.

Purification:

Purify the conjugate using an appropriate method such as RP-HPLC, SEC, or dialysis. For

purification of oligonucleotide conjugates, a C18 column with a gradient of acetonitrile in

0.1% trifluoroacetic acid in water can be effective.

Reaction Mechanism:

Azide Triazole

 + Strained Alkyne 
 (e.g., DBCO)

Click to download full resolution via product page

Caption: Strain-promoted azide-alkyne cycloaddition.
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Quantitative Data (Typical Starting Conditions):

Parameter Value

Biomolecule Concentration 1-5 mg/mL

Linker Molar Excess 1.5-10 equivalents

Reaction Time 1-12 hours

Temperature 4-37 °C

Expected Yield > 90% (highly dependent on substrate)

Protocol 3: Thiol Alkylation
This protocol outlines the conjugation of the bromo- moiety of Bromo-PEG1-C2-azide to a

thiol-containing biomolecule, such as a protein with accessible cysteine residues.

Materials:

Bromo-PEG1-C2-azide (or its pre-conjugated form with another molecule via the azide)

Thiol-containing biomolecule (e.g., protein, peptide)

Buffer with a slightly basic pH (e.g., phosphate or borate buffer, pH 7.5-8.5)

(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) if disulfide bonds

need to be reduced.

DMSO or DMF

Purification system (e.g., HPLC, SEC)

Reaction Workflow:

Prepare Biomolecule Reaction Setup

(Optional) Reduce
disulfide bonds IncubationMix with linker PurificationOvernight at 4°C CharacterizationHPLC or SEC
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Click to download full resolution via product page

Caption: General workflow for thiol alkylation.

Procedure:

Preparation of Biomolecule:

Dissolve the thiol-containing biomolecule in a suitable buffer at a concentration of 1-5

mg/mL.

(Optional) If necessary, reduce disulfide bonds by incubating with a 10-20 fold molar

excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP by

desalting or buffer exchange.

Reaction Setup:

Add a 10-50 fold molar excess of the bromo-containing linker to the thiol-containing

biomolecule. The linker should be pre-dissolved in a minimal amount of DMSO or DMF.

Incubation:

Incubate the reaction mixture at 4°C overnight with gentle stirring. The reaction progress

can be monitored by LC-MS to check for the mass increase corresponding to the

conjugate.

Purification:

Remove unreacted linker and other reagents by SEC, dialysis, or tangential flow filtration.

Reaction Mechanism:

Bromo-Linker Thioether

 + Thiol (-SH) 
 [pH 7.5-8.5]

Click to download full resolution via product page
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Caption: Nucleophilic substitution of bromide by a thiol.

Quantitative Data (Typical Starting Conditions):

Parameter Value

Biomolecule Concentration 1-5 mg/mL

Linker Molar Excess 10-50 equivalents

pH 7.5-8.5

Reaction Time 4-16 hours

Temperature 4 °C

Expected Yield Variable, dependent on thiol accessibility

Characterization of Conjugates
After purification, it is essential to characterize the resulting bioconjugate. Common analytical

techniques include:

Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine

the drug-to-antibody ratio (DAR) or ligand-to-protein ratio.

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the amount

of conjugate. Reverse-phase and size-exclusion chromatography are commonly used.

UV-Vis Spectroscopy: To determine the concentration of the protein and, if the conjugated

molecule has a distinct absorbance, the degree of labeling.

Functional Assays: To ensure that the biological activity of the biomolecule is retained after

conjugation.

Applications in Drug Development
The primary application of Bromo-PEG1-C2-azide is in the construction of PROTACs. In a

typical synthetic route, the azide end of the linker is reacted with an alkyne-functionalized E3

ligase ligand via click chemistry. The resulting bromo-functionalized intermediate is then
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reacted with a thiol-containing warhead (targeting the protein of interest) to form the final

PROTAC. This modular approach allows for the rapid synthesis of libraries of PROTACs with

varying linker lengths and attachment points for optimization of degradation activity.

Troubleshooting
Issue Possible Cause Suggested Solution

Low reaction yield (CuAAC) Inactive copper catalyst

Use freshly prepared sodium

ascorbate. Ensure all buffers

are degassed. Increase the

concentration of the copper

ligand.

Low reactivity of biomolecule

Optimize pH and temperature.

Increase the molar excess of

the linker.

Low reaction yield (SPAAC) Steric hindrance

Increase reaction time and

temperature. Consider a

longer PEG linker to extend

the reactive group.

Non-specific labeling (Thiol

Alkylation)

Reaction with other

nucleophiles

Optimize pH to be more

selective for thiols (around 7.5-

8.0).

Precipitation of biomolecule
High concentration of organic

solvent

Minimize the volume of

DMSO/DMF used to dissolve

the linker. Perform a solvent

exchange after the reaction.

Disclaimer: The provided protocols are intended as a starting point and may require

optimization for specific applications and biomolecules. It is recommended to perform small-

scale pilot reactions to determine the optimal conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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